(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
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Overview
Description
(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position, a trifluoromethyl group at the 6th position, and a methanol group at the 3rd position of the imidazo[1,2-a]pyridine ring. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve heating the reactants under microwave irradiation, which accelerates the reaction and improves the yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave irradiation, can reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and halides, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different biological activities and applications.
Scientific Research Applications
(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol
- (8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
Uniqueness
(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol is unique due to the presence of the bromine atom and the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6BrF3N2O |
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Molecular Weight |
295.06 g/mol |
IUPAC Name |
[8-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanol |
InChI |
InChI=1S/C9H6BrF3N2O/c10-7-1-5(9(11,12)13)3-15-6(4-16)2-14-8(7)15/h1-3,16H,4H2 |
InChI Key |
DFSSEFQZOLPBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1C(F)(F)F)CO)Br |
Origin of Product |
United States |
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